tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the preparation of fentanyl analogues and other related substances .
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptor agonists, suggesting that the primary target of 1-Boc-4-AP and its derivatives is the opioid receptor.
Mode of Action
Fentanyl and its analogues are known to bind to the body’s opioid receptors, particularly the mu-opioid receptor, where they mimic the effects of endogenous opioids to induce analgesia and other effects .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-4-AP would be expected to be similar to those affected by fentanyl and its analogues, given that 1-Boc-4-AP is a precursor to these compounds. Opioid receptors, when activated, inhibit the release of nociceptive (pain signal) neurotransmitters such as substance P, GABA, and noradrenaline. This inhibition can lead to analgesic effects .
Pharmacokinetics
Fentanyl, for example, is well-absorbed and widely distributed in the body, metabolized primarily by the liver, and excreted in urine .
Result of Action
As a precursor to fentanyl and related compounds, the molecular and cellular effects of 1-Boc-4-AP would be expected to be similar to those of its derivatives. These effects include analgesia, sedation, and respiratory depression, among others .
Action Environment
The action, efficacy, and stability of 1-Boc-4-AP are likely to be influenced by various environmental factors. For example, factors such as pH and temperature could potentially affect the stability of the compound. Furthermore, individual factors such as the user’s metabolic rate and the presence of other drugs could influence the compound’s efficacy and duration of action .
Disclaimer: Always follow safety guidelines when handling and using such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like Pd/C and H2.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role in the development of analgesics and other therapeutic agents.
Industry: Utilized in the production of fentanyl analogues and other related compounds
Comparison with Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.
N-Phenyl-4-piperidinamine: Another precursor used in the synthesis of fentanyl analogues.
4-anilino-N-phenethylpiperidine: A key intermediate in the production of fentanyl.
Uniqueness: This versatility makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and organic compounds .
Biological Activity
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a synthetic organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals, particularly opioid analgesics. Its structure features a piperidine ring with a tert-butyl group and an amino group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H27N3O2
- Molecular Weight : Approximately 288.38 g/mol
- Appearance : White or off-white solid
- Melting Point : Varies based on purity and synthesis conditions
The compound exhibits characteristic peaks in its infrared (IR) spectrum, indicative of the functional groups present in its structure.
This compound primarily functions as an intermediate in the synthesis of potent opioid analgesics like fentanyl. These compounds exert their effects by binding to mu-opioid receptors in the central nervous system, mimicking the action of endogenous opioids. This binding leads to significant analgesic effects, making these compounds valuable in pain management therapies.
Analgesic Properties
Research indicates that derivatives of this compound demonstrate potent analgesic activity through their interaction with opioid receptors. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity for mu-opioid receptors .
Anti-inflammatory Effects
In addition to analgesic properties, there is emerging evidence suggesting that compounds related to this compound may also exhibit anti-inflammatory effects. A study on similar piperidine derivatives highlighted their ability to inhibit NLRP3 inflammasome activity, which is crucial in mediating inflammatory responses .
Research Findings and Case Studies
Case Study: NLRP3 Inflammasome Inhibition
In vitro studies demonstrated that this compound derivatives could significantly reduce NLRP3-dependent pyroptosis in macrophages. The compounds were evaluated for their ability to prevent IL-1β release and showed promising results in reducing inflammatory markers when tested at a concentration of 10 µM .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKZPZMTWAMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464158 | |
Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79099-00-6 | |
Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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